Ethyl (2-allylanilino)(phenyl)acetate

cyclic dipeptide synthesis piperazine-2,5-dione ortho-allylaniline chemistry

Ethyl (2-allylanilino)(phenyl)acetate (CAS 63499-45-6; molecular formula C₁₉H₂₁NO₂; molecular weight 295.38 g/mol), also named N-(o-allylphenyl)-2-phenylglycine ethyl ester or ethyl 2-phenyl-2-(2-prop-2-enylanilino)acetate , belongs to the 2-anilinophenylacetic acid ester family—a class structurally and pharmacologically anchored by the NSAID diclofenac. The compound features an ethyl ester moiety at the α-carbon of the phenylglycine scaffold and a distinctive ortho-allyl substituent on the anilino ring, which together differentiate it from both the parent acid and simpler N-aryl phenylglycine esters in terms of lipophilicity, reactivity, and synthetic utility.

Molecular Formula C19H21NO2
Molecular Weight 295.4g/mol
Cat. No. B514965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (2-allylanilino)(phenyl)acetate
Molecular FormulaC19H21NO2
Molecular Weight295.4g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=CC=CC=C1)NC2=CC=CC=C2CC=C
InChIInChI=1S/C19H21NO2/c1-3-10-15-11-8-9-14-17(15)20-18(19(21)22-4-2)16-12-6-5-7-13-16/h3,5-9,11-14,18,20H,1,4,10H2,2H3
InChIKeyNOTVTHQVSUDTPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (2-allylanilino)(phenyl)acetate (CAS 63499-45-6): Procurement-Relevant Structural Identity and Compound Class Context


Ethyl (2-allylanilino)(phenyl)acetate (CAS 63499-45-6; molecular formula C₁₉H₂₁NO₂; molecular weight 295.38 g/mol), also named N-(o-allylphenyl)-2-phenylglycine ethyl ester or ethyl 2-phenyl-2-(2-prop-2-enylanilino)acetate [1], belongs to the 2-anilinophenylacetic acid ester family—a class structurally and pharmacologically anchored by the NSAID diclofenac [2]. The compound features an ethyl ester moiety at the α-carbon of the phenylglycine scaffold and a distinctive ortho-allyl substituent on the anilino ring, which together differentiate it from both the parent acid and simpler N-aryl phenylglycine esters in terms of lipophilicity, reactivity, and synthetic utility [3].

Why Ethyl (2-allylanilino)(phenyl)acetate Cannot Be Replaced by Generic 2-Anilinophenylacetic Acid Analogs


Generic substitution within the 2-anilinophenylacetic acid ester family is precluded by two interdependent structural features that govern downstream synthetic utility. First, the ortho-allyl substituent on the anilino ring provides a terminal alkene handle essential for intramolecular cycloaddition, ring-closure, and heterocycle-formation chemistries—reactions that non-allyl analogs (e.g., N-phenylglycine ethyl ester or unsubstituted 2-anilinophenylacetic acid) cannot undergo [1]. Second, QSAR studies on this class have established that the identity of ortho substituents on the anilino ring is a critical determinant of both lipophilicity and the angle of twist between the two phenyl rings, parameters that directly control cyclooxygenase inhibitory activity [2]. Thus, replacing the o-allyl group with hydrogen, halogen, or alkyl substituents yields compounds with fundamentally different reactivity profiles and biological target engagement, making interchange scientifically unsound without revalidation.

Quantitative Differentiation Evidence for Ethyl (2-allylanilino)(phenyl)acetate vs. Closest Comparators


Ortho-Allyl Substituent as an Intramolecular Cyclization Handle: Evidence from Piperazine-2,5-dione Synthesis

Ethyl (2-allylanilino)(phenyl)acetate, as the ethyl ester variant of the methyl 2-(2-allylanilino)-2-phenylacetate intermediate, participates in a stepwise piperazine-2,5-dione construction pathway that is inaccessible to non-allyl analogs. The o-allyl group is retained throughout the reaction sequence (reaction with haloacetyl chlorides, then ring closure with benzylamine) and appears in the final cyclic dipeptide product, where it adopts distinct conformations and contributes to the three-dimensional supramolecular framework via C–H···π(arene) hydrogen bonds [1]. By contrast, N-phenylglycine ethyl ester (CAS 2216-92-4)—which lacks the o-allyl group—cannot participate in this cyclization cascade because it lacks the alkene moiety required for downstream conjugate addition or cycloaddition steps.

cyclic dipeptide synthesis piperazine-2,5-dione ortho-allylaniline chemistry

Calculated Lipophilicity (LogP ≈ 5) vs. Parent Acid (LogP ≈ 0.49): Implications for Membrane Permeability and Formulation

The calculated octanol/water partition coefficient (LogP) of ethyl (2-allylanilino)(phenyl)acetate is approximately 5 [1], representing a ~10-fold increase in lipophilicity compared to the parent 2-anilinophenylacetic acid (2-APA; LogP ≈ 0.49) and a substantial increase over diclofenac (LogP ≈ 4.5). In the QSAR framework established by Moser et al. (1990) for 2-anilinophenylacetic acid derivatives, lipophilicity was identified as one of two critical parameters (alongside the angle of twist between phenyl rings) governing cyclooxygenase inhibitory activity in both in vitro enzyme assays and the adjuvant-induced arthritis rat model [2]. The ethyl esterification combined with the o-allyl substitution drives the LogP into a range associated with enhanced membrane permeability, though the QSAR model also indicates that optimal COX inhibition requires halogen or alkyl substituents in both ortho positions of the anilino ring—a pattern the mono-o-allyl compound does not fulfill, suggesting a differentiated target engagement profile.

lipophilicity LogP drug-likeness ADME

Synthetic Yield Benchmark: 37% Yield via 2-Allylaniline + Ethyl α-Bromophenylacetate Route

Ethyl (2-allylanilino)(phenyl)acetate is obtained in 37% yield from the reaction of 2-allyl-phenylamine with ethyl α-bromophenylacetate in ethanol using sodium acetate as base, with a reaction time of 22.0 hours [1]. This yield is consistent with the moderate efficiency typical of direct N-alkylation of ortho-substituted anilines with α-bromo phenylacetate esters. By comparison, the analogous methyl ester (methyl 2-(2-allylanilino)-2-phenylacetate) is typically generated using methyl 2-bromo-2-phenylacetate as the electrophile under similar conditions, with reported yields in the same general range [2]. The ethyl ester variant offers the practical advantage of reduced volatility and altered reactivity in subsequent transesterification or hydrolysis steps compared to the methyl ester. The compound has also been employed as a reactant in intramolecular 1,3-dipolar cycloaddition reactions with alkenyl-substituted 3,4-diarylsydnones, as documented by Meier and Heimgartner (1986) [3].

synthetic methodology C–N coupling phenylglycine ester synthesis

Biological Target Engagement Profile: DPP2, FAP, and PREP Inhibition vs. Diclofenac's COX Selectivity

ChEMBL-derived bioactivity data (curated by the University of Antwerp) for 2-(2'-allylanilino)-2-phenylessigsaeure-ethylester (synonymous with the target compound) reveals a weak, polypharmacological enzyme inhibition profile: IC₅₀ > 100,000 nM against human dipeptidyl peptidase 2 (DPP2), IC₅₀ = 6,800 nM against mouse fibroblast activation protein (FAP), IC₅₀ = 2,600 nM against human prolyl endopeptidase (PREP), and IC₅₀ > 100,000 nM against human dipeptidyl peptidase 4 (DPP4) [1]. This profile stands in stark contrast to diclofenac, the prototypical 2-anilinophenylacetic acid derivative, which potently inhibits cyclooxygenase-1 and -2 (COX-1 IC₅₀ ≈ 0.037 μM; COX-2 IC₅₀ in the low nanomolar range) [2] and shows no significant DPP/FAP/PREP activity at comparable concentrations. The target compound's engagement of prolyl peptidases rather than cyclooxygenases indicates that the o-allyl + ethyl ester substitution pattern redirects biological target recognition away from the COX active site, consistent with the QSAR finding that optimal COX inhibition requires halogen substituents in both ortho positions of the anilino ring [3].

DPP2 inhibition FAP inhibition prolyl endopeptidase target selectivity

High-Confidence Research and Industrial Application Scenarios for Ethyl (2-allylanilino)(phenyl)acetate


Scaffold for Diversity-Oriented Synthesis of Piperazine-2,5-dione-Based Cyclic Dipeptide Libraries

Ethyl (2-allylanilino)(phenyl)acetate serves as the ethyl ester entry point into the stepwise piperazine-2,5-dione construction methodology validated by Acosta Quintero et al. (2018) [1]. In this application, the compound is first N-acylated with a haloacetyl chloride, and the resulting N-(2-allylphenyl)-2-haloacetamido-2-phenylacetate undergoes ring closure with benzylamine to yield 4-(2-allylphenyl)-1-benzyl-3-phenylpiperazine-2,5-diones. The o-allyl group is retained in the final product and contributes to crystal packing, offering an additional vector for structural diversification. This scenario is appropriate for medicinal chemistry groups building cyclic dipeptide libraries for phenotypic or target-based screening, where the o-allyl substituent provides a unique conformational element not available from non-allyl building blocks.

Synthetic Intermediate for Intramolecular 1,3-Dipolar Cycloaddition Chemistry Leading to Sydnone-Fused Heterocycles

As documented by Meier and Heimgartner (1986) [2] and curated in the Molaid reaction database [3], ethyl (2-allylanilino)(phenyl)acetate participates as a reactant in intramolecular 1,3-dipolar cycloaddition reactions with alkenyl-substituted 3,4-diarylsydnones. The o-allyl group provides the dipolarophilic alkene required for the intramolecular cycloaddition, enabling the synthesis of complex polycyclic frameworks that are inaccessible from non-allyl phenylglycine esters. This scenario is directly relevant to academic and industrial laboratories engaged in the synthesis of novel heterocyclic scaffolds for drug discovery, particularly those exploring sydnone-based bioisosteres or nitrogen-rich polycyclic chemotypes.

Prolyl Peptidase (DPP2/FAP/PREP) Tool Compound for Target Validation and Selectivity Profiling

ChEMBL/BindingDB data establish that ethyl (2-allylanilino)(phenyl)acetate exhibits a differentiated enzyme inhibition profile with modest activity against human prolyl endopeptidase (PREP, IC₅₀ = 2,600 nM) and mouse FAP (IC₅₀ = 6,800 nM), while being essentially inactive against DPP2 and DPP4 (IC₅₀ > 100,000 nM) [4]. This selectivity pattern, combined with the compound's negligible COX inhibitory activity (inferred from the QSAR requirement for di-ortho-halogen substitution for COX potency [5]), makes it a suitable tool compound for deconvoluting prolyl peptidase pharmacology without confounding COX-mediated effects. Researchers studying FAP or PREP biology can use this compound as a starting point for structure-activity relationship exploration or as a selectivity control against diclofenac-based probes.

Lipophilicity Reference Standard for 2-Anilinophenylacetic Acid Ester ADME Optimization Campaigns

With a calculated LogP of approximately 5 [6], ethyl (2-allylanilino)(phenyl)acetate occupies the upper boundary of Lipinski-compliant chemical space within the 2-anilinophenylacetic acid ester class. This property, combined with its 8 rotatable bonds, 1 H-bond donor, and 3 H-bond acceptors, makes it a useful reference compound for ADME optimization campaigns. By comparing the permeability, metabolic stability, and plasma protein binding of this compound with the more hydrophilic parent acid 2-APA (LogP ≈ 0.49) and with diclofenac (LogP ≈ 4.5), medicinal chemistry teams can establish lipophilicity-activity relationships that guide the design of analogs with balanced potency and pharmacokinetic properties.

Quote Request

Request a Quote for Ethyl (2-allylanilino)(phenyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.